N-(3,4-dimethylphenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
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Overview
Description
“N-(3,4-DIMETHYLPHENYL)-4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-DIMETHYLPHENYL)-4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the dimethylphenyl groups and the benzenesulfonamide moiety. Common reagents used in these steps include hydrazines, aldehydes, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-DIMETHYLPHENYL)-4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: As a sulfonamide derivative, it may possess antimicrobial properties, making it useful in the development of new antibiotics.
Industry: The compound’s chemical properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(3,4-DIMETHYLPHENYL)-4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE” would depend on its specific interactions with molecular targets. In general, sulfonamides inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This prevents the bacteria from producing essential nucleotides, leading to their death. The compound’s unique structure may allow it to interact with other molecular targets, potentially affecting different biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfisoxazole: A sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
“N-(3,4-DIMETHYLPHENYL)-4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE” is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H28N4O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C27H28N4O3S/c1-17-6-8-23(14-19(17)3)30-35(33,34)25-12-9-22(10-13-25)28-16-26-21(5)29-31(27(26)32)24-11-7-18(2)20(4)15-24/h6-16,29-30H,1-5H3 |
InChI Key |
DXCTVOZYOZCDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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